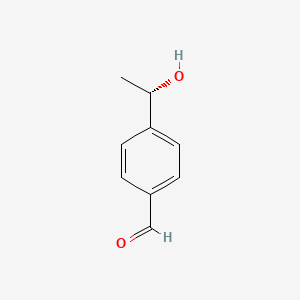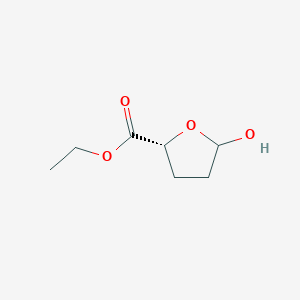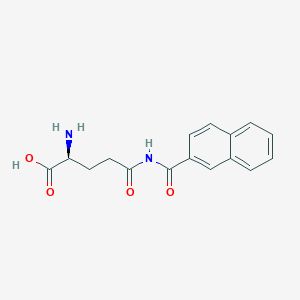
H-Glu-NA
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
H-Glu-NA, also known as N-acetyl-L-glutamic acid, is a derivative of the amino acid glutamic acid. It is an important compound in biochemistry and molecular biology due to its role in various metabolic pathways. N-acetyl-L-glutamic acid is involved in the urea cycle, which is crucial for the detoxification of ammonia in the liver.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-acetyl-L-glutamic acid typically involves the acetylation of L-glutamic acid. One common method is the reaction of L-glutamic acid with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under mild conditions, typically at room temperature, to yield N-acetyl-L-glutamic acid.
Industrial Production Methods
Industrial production of N-acetyl-L-glutamic acid often involves fermentation processes using genetically engineered microorganisms. These microorganisms are designed to overproduce the compound, which is then extracted and purified using various chromatographic techniques.
化学反応の分析
Types of Reactions
N-acetyl-L-glutamic acid can undergo several types of chemical reactions, including:
Oxidation: It can be oxidized to form N-acetyl-L-glutamic acid derivatives.
Reduction: Reduction reactions can convert it back to L-glutamic acid.
Substitution: Various substitution reactions can modify the acetyl group or the amino acid backbone.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-acetyl-L-glutamic acid derivatives, while reduction can regenerate L-glutamic acid.
科学的研究の応用
N-acetyl-L-glutamic acid has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various biochemical compounds.
Biology: It plays a role in the urea cycle and is studied for its involvement in metabolic pathways.
Medicine: Research is ongoing into its potential therapeutic uses, particularly in the treatment of metabolic disorders.
Industry: It is used in the production of pharmaceuticals and as a biochemical reagent in various industrial processes.
作用機序
N-acetyl-L-glutamic acid exerts its effects primarily through its role in the urea cycle. It acts as an allosteric activator of carbamoyl phosphate synthetase I, an enzyme that catalyzes the first step of the urea cycle. This activation is crucial for the detoxification of ammonia in the liver. The molecular targets and pathways involved include the enzymes and intermediates of the urea cycle.
類似化合物との比較
Similar Compounds
L-Glutamic Acid: The parent compound of N-acetyl-L-glutamic acid, involved in protein synthesis and neurotransmission.
N-Acetyl-L-Aspartic Acid: Another acetylated amino acid with roles in the central nervous system.
N-Acetyl-L-Cysteine: Known for its antioxidant properties and use in treating acetaminophen overdose.
Uniqueness
N-acetyl-L-glutamic acid is unique due to its specific role in the urea cycle and its ability to activate carbamoyl phosphate synthetase I. This distinguishes it from other acetylated amino acids, which may have different biological functions and mechanisms of action.
特性
分子式 |
C16H16N2O4 |
|---|---|
分子量 |
300.31 g/mol |
IUPAC名 |
(2S)-2-amino-5-(naphthalene-2-carbonylamino)-5-oxopentanoic acid |
InChI |
InChI=1S/C16H16N2O4/c17-13(16(21)22)7-8-14(19)18-15(20)12-6-5-10-3-1-2-4-11(10)9-12/h1-6,9,13H,7-8,17H2,(H,21,22)(H,18,19,20)/t13-/m0/s1 |
InChIキー |
GJMSSCQMFSUWJD-ZDUSSCGKSA-N |
異性体SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=O)NC(=O)CC[C@@H](C(=O)O)N |
正規SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=O)NC(=O)CCC(C(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2S)-2-[(1S,14R,18S,20S,23S,28S,31S,34R)-28-(2,3-dihydroxy-2-methylpropyl)-18-hydroxy-23-methyl-36-(4-nitro-2,1,3-benzoxadiazol-7-yl)-15,21,24,26,29,32,35-heptaoxo-31-propan-2-yl-12-thia-10,16,22,25,27,30,33,36-octazapentacyclo[12.11.11.03,11.04,9.016,20]hexatriaconta-3(11),4,6,8-tetraen-34-yl]propanoic acid](/img/structure/B13820123.png)

![{(2Z)-2-[(2E)-octan-2-ylidenehydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl}acetic acid](/img/structure/B13820140.png)
![2-hydroxy-5-oxobicyclo[4.1.0]hept-3-ene-7-carbonitrile](/img/structure/B13820148.png)
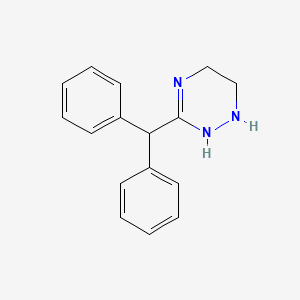
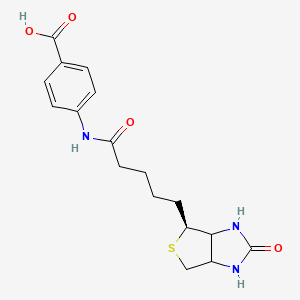
![2-Hexyl-[1,3]dithiolo[4,5-d][1,3]dithiol-5-one](/img/structure/B13820158.png)
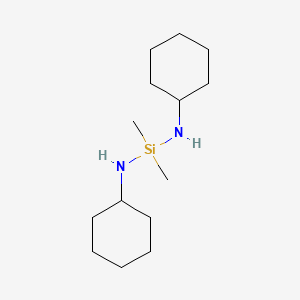
![3-(benzyloxy)-1-methyl-6H-benzo[c]chromen-6-one](/img/structure/B13820181.png)
![(3Z)-5-bromo-3-[(2E)-(6-tert-butyl-2,3,4,9-tetrahydro-1H-carbazol-1-ylidene)hydrazinylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B13820186.png)
![2,2'-Methylenebis[6-(2H-benzotriazol-2-yl)-4-methylphenol]](/img/structure/B13820192.png)
